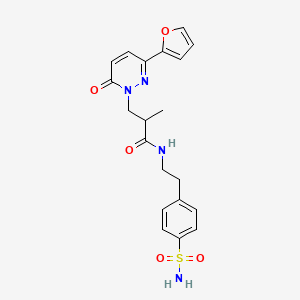
3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(4-sulfamoylphenethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(4-sulfamoylphenethyl)propanamide is a useful research compound. Its molecular formula is C20H22N4O5S and its molecular weight is 430.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(4-sulfamoylphenethyl)propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a furan ring , a pyridazine moiety , and a propanamide structure , which contribute to its unique chemical behavior. The presence of these functional groups suggests possible interactions with biological systems, particularly in pharmacological contexts.
| Structural Feature | Description |
|---|---|
| Furan Ring | Known for diverse pharmacological properties |
| Pyridazine Moiety | Potential for various biological interactions |
| Propanamide Group | May enhance solubility and bioactivity |
Biological Activity
Compounds similar to this compound often exhibit significant biological activities, including:
- Antimicrobial properties : Compounds containing furan and pyridazine rings have shown activity against various pathogens.
- Anticancer effects : Similar structures have been evaluated for their cytotoxicity against tumor cells.
- Enzyme inhibition : Some derivatives demonstrate inhibitory effects on enzymes such as urease.
Case Studies and Research Findings
- Antitumor Activity : A study on related pyridazine derivatives highlighted their selective cytotoxicity against human tumor cell lines, suggesting that the unique structure of this compound may confer similar effects. The research indicated that modifications in the chemical structure could enhance selectivity towards cancer cells while sparing normal cells.
- Antimicrobial Evaluation : Research on furan-containing compounds has shown promising results against Helicobacter pylori and other bacterial strains. The presence of the furan moiety in the compound may play a crucial role in its antimicrobial efficacy .
- Urease Inhibition : Compounds with similar structural features have been studied for their ability to inhibit urease, an enzyme linked to various pathologies. The potential for this compound to exhibit urease inhibitory activity warrants further investigation .
The biological mechanisms through which this compound may exert its effects include:
- Interference with cellular signaling pathways : The unique arrangement of functional groups may allow the compound to modulate key signaling pathways involved in cell proliferation and apoptosis.
- Inhibition of enzyme activity : By binding to active sites of specific enzymes, the compound may inhibit their function, leading to therapeutic effects against diseases such as cancer and infections.
特性
IUPAC Name |
3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-2-methyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c1-14(13-24-19(25)9-8-17(23-24)18-3-2-12-29-18)20(26)22-11-10-15-4-6-16(7-5-15)30(21,27)28/h2-9,12,14H,10-11,13H2,1H3,(H,22,26)(H2,21,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJVEAALKOFOBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C=CC(=N1)C2=CC=CO2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













